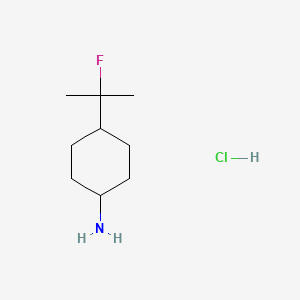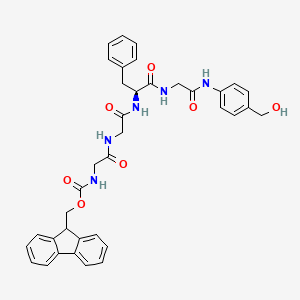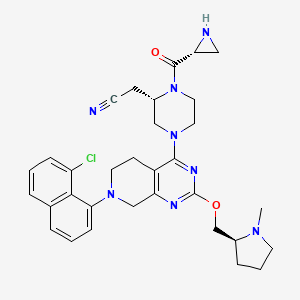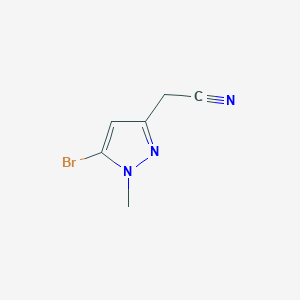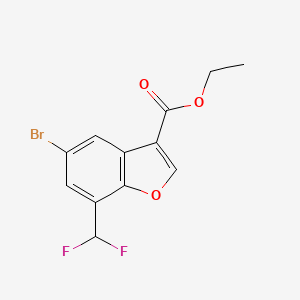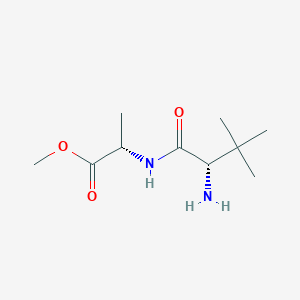
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes a methyl ester group, an amino group, and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-alanine and 3,3-dimethylbutanoic acid.
Coupling Reaction: The amino group of L-alanine is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group. The carboxyl group of 3,3-dimethylbutanoic acid is then activated using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Esterification: The activated carboxyl group is reacted with methanol to form the methyl ester.
Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ((S)-2-amino-3-methylbutanoyl)-L-alaninate: Similar structure with a single methyl group on the butanoyl chain.
Methyl ((S)-2-amino-3,3-dimethylpentanoyl)-L-alaninate: Similar structure with an extended alkyl chain.
Uniqueness
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate is unique due to its branched alkyl chain and specific stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-6(9(14)15-5)12-8(13)7(11)10(2,3)4/h6-7H,11H2,1-5H3,(H,12,13)/t6-,7+/m0/s1 |
Clé InChI |
KMAZRWKSNWGQTH-NKWVEPMBSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)NC(=O)[C@H](C(C)(C)C)N |
SMILES canonique |
CC(C(=O)OC)NC(=O)C(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


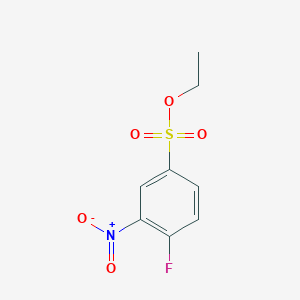
![Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole](/img/structure/B13909008.png)

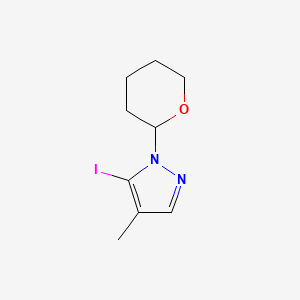
![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)
![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)
